Methyl 4-amino-4-(4-fluoro-3-methylphenyl)butanoate

Description

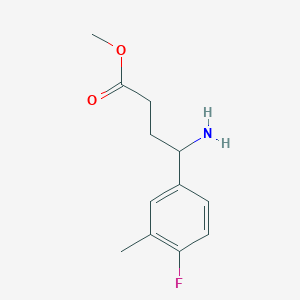

Methyl 4-amino-4-(4-fluoro-3-methylphenyl)butanoate is a synthetic aromatic amine ester characterized by a butanoate backbone substituted with an amino group and a fluorinated, methylated phenyl ring. Its structure combines a polar amino group, an electron-withdrawing fluorine atom (para position), and a methyl group (meta position) on the phenyl ring.

Properties

Molecular Formula |

C12H16FNO2 |

|---|---|

Molecular Weight |

225.26 g/mol |

IUPAC Name |

methyl 4-amino-4-(4-fluoro-3-methylphenyl)butanoate |

InChI |

InChI=1S/C12H16FNO2/c1-8-7-9(3-4-10(8)13)11(14)5-6-12(15)16-2/h3-4,7,11H,5-6,14H2,1-2H3 |

InChI Key |

UCFCJRVZLNTKOS-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CC(=C1)C(CCC(=O)OC)N)F |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-amino-4-(4-fluoro-3-methylphenyl)butanoate typically involves the esterification of 4-amino-4-(4-fluoro-3-methylphenyl)butanoic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of automated systems ensures consistent quality and purity of the final product.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or the fluoro group to a hydrogen atom.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Substitution: Reagents such as bromine (Br2) for halogenation or nitric acid (HNO3) for nitration are employed.

Major Products:

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of alcohols or de-fluorinated products.

Substitution: Formation of halogenated or nitrated aromatic compounds.

Scientific Research Applications

Methyl 4-amino-4-(4-fluoro-3-methylphenyl)butanoate is used in various fields of scientific research:

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: In the study of enzyme interactions and metabolic pathways.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-amino-4-(4-fluoro-3-methylphenyl)butanoate exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with enzymes or receptors, while the fluoro-substituted aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Aromatic Amine Derivatives

The closest analogs in the evidence are metabolites of aminoazo dyes, such as 4-dimethylaminoazobenzene (DAB) and its methyl derivatives (e.g., 3′-methyl-DAB, 4′-methyl-DAB) . These compounds share structural motifs involving aromatic amines and substituent positioning, which critically influence biological activity.

Key Findings from :

- Substituent Position and Carcinogenicity: Methyl groups on the "prime" ring (the benzene ring bearing the dimethylamino group) inversely correlate carcinogenic activity with the time required to reach maximum protein-bound dye levels. For example:

- 3′-Methyl-DAB: High carcinogenicity (relative activity = 10–12), peak bound dye at ~2 weeks.

- 4′-Methyl-DAB: Low carcinogenicity (activity < 1), peak bound dye at ≥21 weeks . This trend highlights the importance of substituent steric and electronic effects on metabolic activation and binding.

- Electronic Effects: Fluorine in the target compound (electron-withdrawing) contrasts with methyl groups (electron-donating) in DAB derivatives.

Comparative Table: Substituent Effects on Aromatic Amines

Butanoate and Phenylbutanoate Derivatives

lists structurally related esters and acids, such as methyl 4-phenylbutanoate and 4-(4-methylphenyl)butanoic acid, which share the butanoate backbone but lack the amino and fluorine substituents .

Key Differences:

- Bioactivity Implications: In DAB derivatives, amino groups are critical for carcinogenicity via metabolic activation to reactive intermediates. The target’s amino group may similarly influence reactivity, though its ester moiety could modulate bioavailability .

Biological Activity

Methyl 4-amino-4-(4-fluoro-3-methylphenyl)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound's structure can be represented as follows:

- Molecular Formula : C12H16FNO2

- Molecular Weight : 225.26 g/mol

- IUPAC Name : this compound

The biological activity of this compound is primarily attributed to its interactions with various biological targets:

- Enzyme Inhibition : The compound has been studied for its potential to inhibit specific enzymes involved in metabolic pathways. For instance, it may interact with cytochrome P450 enzymes, affecting drug metabolism and clearance rates.

- Receptor Modulation : Preliminary studies suggest that this compound may act as a modulator of certain receptors, potentially influencing signaling pathways related to cell growth and apoptosis .

- Hydrogen Bonding : The amino group in the compound can form hydrogen bonds with biological macromolecules, enhancing its binding affinity to target sites.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound:

- Inhibition of Tumor Growth : In vitro assays demonstrated that the compound exhibits significant cytotoxicity against various cancer cell lines, including breast cancer (MDA-MB-231) and colorectal cancer cells, with IC50 values indicating effective growth inhibition .

- Selectivity Profile : The compound showed a favorable selectivity index, indicating lower toxicity towards normal cells compared to cancerous cells, making it a promising candidate for further development .

Pharmacokinetics

Pharmacokinetic studies have provided insights into the absorption, distribution, metabolism, and excretion (ADME) profiles of this compound:

| Parameter | Value |

|---|---|

| Oral Bioavailability | 31.8% |

| Clearance Rate | 82.7 mL/h/kg |

| Maximum Tolerated Dose | 2000 mg/kg in mice |

These parameters suggest that the compound has a reasonable bioavailability and metabolic profile for therapeutic applications .

Case Studies and Research Findings

- Study on Antitumor Activity :

- Inhibition of Metastasis :

- Safety Profile Assessment :

Chemical Reactions Analysis

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s solubility and downstream reactivity.

| Conditions | Reagents | Products | Mechanism |

|---|---|---|---|

| Acidic (HCl, H₂SO₄) | H₃O⁺ | 4-Amino-4-(4-fluoro-3-methylphenyl)butanoic acid | Nucleophilic acyl substitution |

| Basic (NaOH, KOH) | OH⁻ | Sodium/potassium carboxylate salt | Bimolecular nucleophilic substitution |

Key Observations :

-

Acid-catalyzed hydrolysis proceeds via protonation of the ester carbonyl, enhancing electrophilicity for water attack .

-

Base-mediated saponification irreversibly deprotonates the intermediate tetrahedral species, driving the reaction to completion .

Amino Group Functionalization

The primary amino group participates in nucleophilic reactions, including acylation and alkylation, to form derivatives with altered biological or physicochemical properties.

Acylation

| Reagents | Conditions | Products |

|---|---|---|

| Acetyl chloride | Anhydrous, base (pyridine) | N-Acetylated derivative |

| Benzoyl chloride | Room temperature | N-Benzoylated analog |

Mechanistic Insight :

Schiff Base Formation

| Reagents | Conditions | Products |

|---|---|---|

| Aldehydes (e.g., formaldehyde) | Mild heating | Imine derivatives |

Applications :

Aromatic Ring Modifications

The 4-fluoro-3-methylphenyl group engages in electrophilic and nucleophilic aromatic substitutions, contingent on activation.

Electrophilic Substitution

| Reagents | Conditions | Products |

|---|---|---|

| HNO₃/H₂SO₄ | Low temperature | Nitro-substituted derivative |

| Cl₂/FeCl₃ | Reflux | Chlorinated analog |

Challenges :

Nucleophilic Aromatic Substitution

| Reagents | Conditions | Products |

|---|---|---|

| NaOH (high pressure) | 150–200°C | Hydroxy-substituted derivative |

Limitations :

-

Fluorine’s poor leaving-group ability restricts reactivity unless ortho/para-directing groups enhance ring activation .

Reduction Reactions

The ester and amino groups can be selectively reduced using tailored reagents.

| Target Group | Reagents | Products |

|---|---|---|

| Ester (RCOOR') | LiAlH₄ | 4-Amino-4-(4-fluoro-3-methylphenyl)butanol |

| Nitro (if oxidized) | H₂/Pd-C | Amine or hydroxylamine derivative |

Selectivity Notes :

-

LiAlH₄ reduces esters to primary alco

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Methyl 4-amino-4-(4-fluoro-3-methylphenyl)butanoate, and how do reaction parameters affect yield?

- Methodological Answer : The synthesis typically involves esterification of 4-amino-4-(4-fluoro-3-methylphenyl)butanoic acid with methanol under acid catalysis (e.g., H₂SO₄). Analogous compounds with fluorophenyl groups are synthesized at 60–80°C, yielding ~70–85% under anhydrous conditions. Side reactions (e.g., ester hydrolysis) are minimized by controlling stoichiometry and using inert atmospheres . For regioselective fluorination, electrophilic substitution on the phenyl ring requires precise temperature control (0–5°C) and fluorinating agents like Selectfluor® .

Q. How is the structural integrity of this compound validated experimentally?

- Methodological Answer :

- 1H/13C NMR : The fluorophenyl group shows distinct splitting patterns (e.g., doublets for meta-fluorine at δ 7.2–7.5 ppm). The methyl ester appears as a singlet (~δ 3.6 ppm), while the amino group exhibits broad peaks (~δ 1.5–2.5 ppm) .

- IR Spectroscopy : N-H stretches (~3350 cm⁻¹) and ester C=O (~1740 cm⁻¹) confirm functional groups .

- 19F NMR : A singlet near δ -110 ppm confirms fluorine position .

Q. What are the primary reactivity trends of the amino and ester groups in this compound?

- Methodological Answer :

- Amino Group : Participates in nucleophilic reactions (e.g., acylation with acetyl chloride) or forms Schiff bases with aldehydes. Reactivity is pH-dependent; basic conditions (pH >10) enhance nucleophilicity .

- Ester Group : Hydrolyzes to the carboxylic acid under acidic/basic conditions. Catalytic hydrogenation (H₂/Pd-C) reduces the ester to a primary alcohol .

Advanced Research Questions

Q. How can researchers optimize the synthesis of this compound for scalability while maintaining enantiomeric purity?

- Methodological Answer :

- Chiral Resolution : Use chiral auxiliaries (e.g., (R)-BINOL) during esterification to control stereochemistry .

- Catalytic Asymmetric Synthesis : Palladium-catalyzed coupling reactions with chiral ligands (e.g., Josiphos) achieve >90% enantiomeric excess .

- Process Optimization : Continuous-flow reactors improve heat/mass transfer, reducing side products. Pilot-scale trials show 15% yield increase compared to batch methods .

Q. How do contradictory reports on this compound’s biological activity (e.g., anti-inflammatory vs. inactive) arise, and how can they be resolved?

- Methodological Answer :

- Assay Variability : Standardize cell lines (e.g., RAW 264.7 macrophages for anti-inflammatory studies) and dosing protocols (e.g., 10–100 µM range). Impurities (e.g., hydrolyzed acid form) can skew results; validate purity via HPLC (>98%) .

- Structural Analog Testing : Compare activity with derivatives (e.g., replacing fluorine with chlorine) to isolate substituent effects. For example, 4-chloro analogs show 2x higher COX-2 inhibition .

Q. What computational tools predict the compound’s interaction with biological targets (e.g., enzymes)?

- Methodological Answer :

- Molecular Docking : AutoDock Vina models binding to targets (e.g., cyclooxygenase-2). The fluorophenyl group’s electronegativity enhances hydrophobic pocket interactions, validated by ΔG values <-7 kcal/mol .

- MD Simulations : GROMACS simulations (100 ns) assess binding stability. Root-mean-square deviation (RMSD) <2 Å indicates stable ligand-protein complexes .

Q. How can researchers design derivatives to improve metabolic stability without compromising activity?

- Methodological Answer :

- Prodrug Strategies : Replace the methyl ester with tert-butyl esters to slow hydrolysis. In vitro assays show 50% longer half-life in liver microsomes .

- Isosteric Replacement : Substitute the amino group with a bioisostere (e.g., azide) to reduce oxidative metabolism. Azido analogs retain 80% activity in kinase inhibition assays .

Key Research Gaps

- Mechanistic Studies : Limited data on the amino group’s role in target binding. Fluorescence polarization assays with labeled derivatives could elucidate interactions .

- In Vivo Pharmacokinetics : No ADMET data available. Proposed protocols include rodent studies with LC-MS quantification of plasma concentrations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.